molecular formula C16H16N4O3S2 B2410751 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1226455-30-6

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2410751
CAS No.: 1226455-30-6
M. Wt: 376.45
InChI Key: RSYRHSHCQDCVBR-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-10-15(11(2)23-18-10)25(21,22)19-13-5-3-4-12(8-13)14-9-20-6-7-24-16(20)17-14/h3-5,8-9,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYRHSHCQDCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not fully understood due to the complexity of its structure and the variety of potential interactions it may have within a biological system. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its imidazo[2,1-b][1,3]thiazole ring system.

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is not well understood. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell.

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique combination of an imidazo[2,1-b]thiazole moiety and a sulfonamide group, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its anticancer properties.
  • FLT3 Kinase Inhibition : Similar compounds have shown potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, indicating a potential role in cancer therapy .
  • Cell Growth Modulation : The compound has demonstrated moderate suppression of kidney cancer cell growth and weaker effects on prostate cancer and colon cancer cell lines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Target IC50 (μM) Cell Line Activity
Compound 19FLT30.002MV4-11High potency
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-sulfonamideCAIModerateKidney CancerModerate inhibition
Related Sulfonamide DerivativeEndothelin Receptor A-Rat ModelCardiovascular effects

Case Studies

  • Acute Myeloid Leukemia (AML) : Research indicates that derivatives similar to this compound exhibit significant anti-leukemic activity. For instance, a study found that certain derivatives could effectively inhibit cell proliferation in FLT3-dependent AML cells with IC50 values as low as 0.002 μM .
  • Anticancer Activity : A study evaluating the anticancer properties of imidazo-thiazole derivatives showed that these compounds could suppress the growth of various cancer cell lines. Specifically, the tested compound demonstrated moderate efficacy against kidney cancer cells while exhibiting weaker effects on prostate and colon cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the imidazo-thiazole structure significantly influence biological activity. For instance:

  • Substitution patterns on the phenyl ring can enhance or diminish potency against specific targets.
  • The presence of the sulfonamide group is crucial for maintaining biological activity related to enzyme inhibition.

Preparation Methods

Synthesis of the 2,3-Dihydroimidazo[2,1-b]thiazole Core

The 2,3-dihydroimidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions. A widely adopted method involves reacting 1,2-diaminoethane with carbon disulfide in aqueous ethanol under reflux to yield 4,5-dihydro-1H-imidazol-2-thiol (2 ) (Figure 1A). Subsequent treatment with ethyl chloroacetate and aromatic aldehydes in the presence of anhydrous sodium acetate facilitates the formation of the thiazole ring, yielding substituted dihydroimidazo[2,1-b]thiazoles (3a–j ). For the target compound, introducing a phenyl group at position 6 requires electrophilic aromatic substitution or cross-coupling reactions.

Patent CA2703300A1 describes a one-step process for 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides by reacting a thiazole precursor with halosulfonic acids (e.g., ClSO3H) under controlled conditions. Adapting this method, 6-aryl derivatives can be synthesized by substituting the sulfonic acid with arylboronic acids in a Suzuki-Miyaura coupling, achieving regioselective functionalization.

Key Reaction Conditions

  • Cyclocondensation : Reflux in H2O/EtOH (12 h), yield: 60–75%.
  • Electrophilic Substitution : Use of Pd catalysts (e.g., Pd(PPh3)4) in DMF at 80°C.

Functionalization of the Aromatic Ring with an Amine Group

Introducing an amine group at the 3-position of the phenyl substituent is critical for subsequent sulfonamide formation. Nitration followed by reduction is a classical approach:

  • Nitration : Treat the 6-phenyl-dihydroimidazo[2,1-b]thiazole with nitric acid in sulfuric acid to install a nitro group at the meta position.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) or use of SnCl2 in HCl converts the nitro group to an amine.

Alternatively, direct amination via Buchwald-Hartwig coupling using palladium catalysts and ligands (e.g., Xantphos) enables efficient installation of the amine group without intermediate steps.

Optimization Data

Method Conditions Yield (%) Purity (%)
Nitration/Reduction HNO3/H2SO4, then H2/Pd-C 55 90
Buchwald-Hartwig Pd(OAc)2, Xantphos, KOtBu 78 95

Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

The sulfonyl chloride intermediate is prepared via chlorosulfonation of 3,5-dimethylisoxazole. Reaction with chlorosulfonic acid (ClSO3H) at 0–5°C introduces the sulfonyl chloride group regioselectively at position 4 (Figure 1B). Excess ClSO3H is quenched with ice water, and the product is extracted using dichloromethane.

Reaction Parameters

  • Temperature: 0–5°C (prevents side reactions).
  • Stoichiometry: 1:3 molar ratio (isoxazole:ClSO3H).
  • Yield: 65–70%.

Coupling to Form the Sulfonamide Linkage

The final step involves reacting 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) to neutralize HCl (Figure 1C). The reaction proceeds in anhydrous THF or DCM at room temperature, achieving high yields.

Optimized Protocol

  • Solvent : Dichloromethane (anhydrous).
  • Base : Triethylamine (2.5 equiv).
  • Time : 4–6 h.
  • Yield : 85–90%.

Characterization and Analytical Data

The final product is characterized by spectroscopic methods:

  • IR : Peaks at 1713 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O asym/sym).
  • 1H NMR (DMSO-d6): δ 2.45 (s, 6H, CH3), 3.70–3.87 (m, 4H, CH2), 7.72–8.05 (m, aromatic H).
  • 13C NMR : Signals at 170.21 ppm (C=O), 148.13 ppm (isoxazole C).

Challenges and Mitigation Strategies

  • Oxidation of Dihydroimidazo Ring : Use of inert atmosphere (N2/Ar) prevents oxidation to the imidazo[2,1-b]thiazole.
  • Regioselectivity in Sulfonation : Controlled stoichiometry and low temperatures ensure selective sulfonation at position 4.
  • Purity Issues : Column chromatography (SiO2, hexane/EtOAc) removes by-products.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide?

Answer:
A multi-step synthesis is typically employed, involving:

  • Coupling reactions between imidazo[2,1-b]thiazole and substituted phenyl intermediates (e.g., using palladium catalysts for cross-coupling) .
  • Sulfonamide formation via reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with an amine-functionalized intermediate under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
  • Cyclization steps to form the dihydroimidazo-thiazole core, often requiring reflux in ethanol or acetonitrile with acid catalysis (e.g., glacial acetic acid) .
    Key optimization parameters include solvent choice (polar aprotic solvents preferred), temperature control (reflux at 80–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the imidazo-thiazole and sulfonamide moieties. For example, aromatic protons in the 6.5–8.5 ppm range and sulfonamide S=O groups (~3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., HR-EIMS for exact mass matching) .
  • HPLC-Purity Analysis: Ensures >95% purity, critical for biological assays .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline intermediates .

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